![molecular formula C5HBr3F3NS B14512496 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-47-8](/img/structure/B14512496.png)
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a halogenated pyrrole derivative. This compound is characterized by the presence of three bromine atoms and a trifluoromethylsulfanyl group attached to the pyrrole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole typically involves the following steps:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole to introduce bromine atoms at the 2, 3, and 4 positions. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the tribrominated pyrrole with a trifluoromethylthiolating reagent such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products include less halogenated pyrrole derivatives.
Applications De Recherche Scientifique
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its potential pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene: A benzene derivative with similar substituents.
2-Bromo-5-(trifluoromethyl)pyridine: A pyridine derivative with bromine and trifluoromethyl groups.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms.
Uniqueness
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to the specific arrangement of bromine atoms and the trifluoromethylsulfanyl group on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62665-47-8 |
|---|---|
Formule moléculaire |
C5HBr3F3NS |
Poids moléculaire |
403.84 g/mol |
Nom IUPAC |
2,3,4-tribromo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HBr3F3NS/c6-1-2(7)4(12-3(1)8)13-5(9,10)11/h12H |
Clé InChI |
CUMPQVYCRJVYPS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C1Br)Br)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


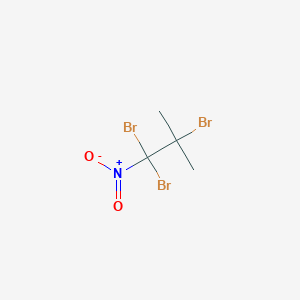

![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
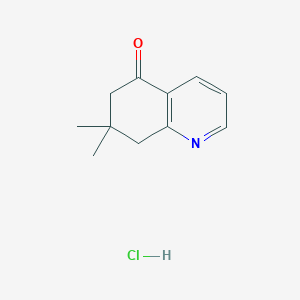

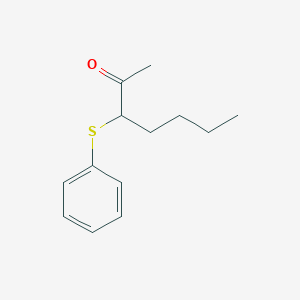
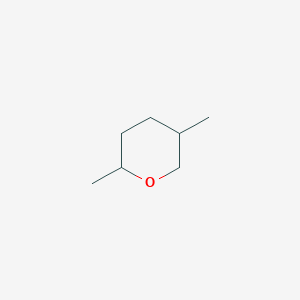
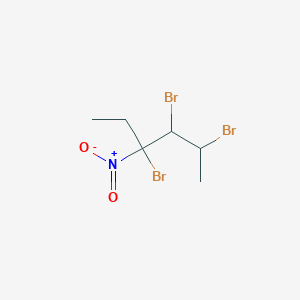
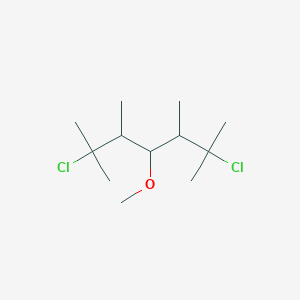
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
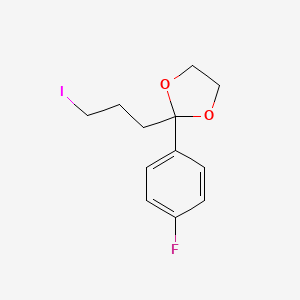
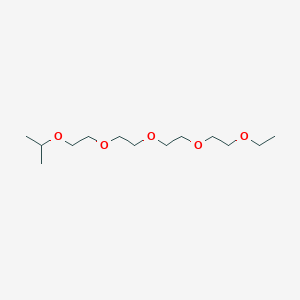
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

